Desthiobiotin-PEG3-NHS ester is classified as a bioconjugation reagent used in various biochemical assays and therapeutic applications. Its structure allows it to serve as an effective tool for labeling, purification, and detection of proteins in complex biological samples . The compound can be sourced from various chemical suppliers specializing in bioconjugation reagents.
The synthesis of desthiobiotin-PEG3-NHS ester typically involves several steps:
This multi-step synthesis allows for the production of desthiobiotin-PEG3-NHS ester in a form suitable for biological applications.
The primary reaction involving desthiobiotin-PEG3-NHS ester is the formation of an amide bond between the NHS ester and primary amines present on target biomolecules such as proteins or peptides. This reaction typically occurs under buffered conditions at physiological pH (around 7.2 to 8.5). Hydrolysis of the NHS ester can compete with aminolysis, affecting coupling efficiency .
The reaction can be summarized as follows:
Factors influencing this reaction include buffer composition, pH, and concentration of reactants.
Desthiobiotin-PEG3-NHS ester exhibits biological activity primarily through its ability to form stable conjugates with proteins and other biomolecules. The binding affinity of desthiobiotin to streptavidin is significant enough for various applications in molecular biology and diagnostics. The mechanism involves:
This mechanism allows researchers to utilize desthiobiotin for various applications where high specificity and stability are required.
Desthiobiotin-PEG3-NHS ester possesses several notable physical and chemical properties:
These properties make it suitable for use in biochemical assays where solubility and reactivity are critical.
Desthiobiotin-PEG3-NHS ester has a wide range of applications in biochemical research and biotechnology:
The synthesis of Desthiobiotin-PEG3-NHS ester (CAS 2411681-92-8) follows a modular sequence to integrate its three functional components: desthiobiotin, triethylene glycol (PEG3) spacer, and N-hydroxysuccinimide (NHS) ester. The initial stage involves carbodiimide-mediated activation of desthiobiotin’s carboxylic acid group (e.g., using DCC or EDC), forming a reactive intermediate that couples with the amine terminus of H₂N-PEG3-OH. This yields Desthiobiotin-PEG3-COOH [5] [8].
Subsequent NHS esterification employs NHS and a catalyst (e.g., NHS/DIC) to activate the terminal carboxylic acid of the PEG3 chain. The reaction proceeds under anhydrous conditions at 0–4°C to minimize hydrolysis, with purification via silica gel chromatography removing succinimide byproducts [5] [8]. Critical challenges include suppressing racemization during desthiobiotin activation and optimizing reaction stoichiometry to avoid PEG diacid impurities.
Table 1: Key Reaction Steps and Conditions
Step | Reagents/Conditions | Target Intermediate | Yield Range |
---|---|---|---|
Desthiobiotin activation | EDC, DCM, 0°C, 2h | Desthiobiotin-COOH (active) | 85–90% |
PEG3 coupling | H₂N-PEG3-OH, DIPEA, RT, 12h | Desthiobiotin-PEG3-COOH | 75–80% |
NHS esterification | NHS/DIC, anhydrous DMF, 4°C, 6h | Desthiobiotin-PEG3-NHS | 65–70% |
The PEG3 spacer serves dual roles: (1) enhancing hydrophilicity to improve aqueous solubility (>50 mg/mL in water, compared to <5 mg/mL for non-PEGylated analogs), and (2) providing a 15.6 Å chain length that minimizes steric hindrance during streptavidin binding [1] [6] [8]. Systematic studies comparing PEG lengths (PEG1 to PEG24) demonstrate that PEG3 optimally balances flexibility and molecular bulk. Shorter spacers (e.g., PEG1) restrict access to streptavidin’s binding pocket, while longer chains (e.g., PEG24) increase hydrodynamic radius unnecessarily, complicating purification [6] [10].
Solubility is further augmented by the PEG spacer’s ethylene oxide units, which form hydrogen bonds with water. This allows efficient bioconjugation in physiological buffers (pH 7–9), critical for labeling sensitive proteins [5] [8]. NMR studies confirm the spacer’s conformational flexibility, enabling desthiobiotin to reorient for high-affinity streptavidin engagement (Kd ≈ 10−11 M) [1] [2].
Table 2: Impact of PEG Spacer Length on Key Properties
PEG Length | Solubility in H₂O (mg/mL) | Steric Hindrance | Streptavidin Kd (M) |
---|---|---|---|
PEG1 | <5 | High | >10−9 |
PEG3 | >50 | Low | 10−11 |
PEG5 | >50 | Moderate | 10−10 |
PEG24 | >50 | Very Low | 10−11 |
The NHS ester group enables nucleophilic acyl substitution with primary amines (e.g., lysine residues or N-termini of proteins). The reaction mechanism involves:
Kinetic studies reveal a second-order rate constant (k2) of ~1.5 M−1s−1 for small molecules, decreasing to ~0.3 M−1s−1 for folded proteins due to steric constraints. Competing hydrolysis is minimized by using anhydrous DMF or dioxane as co-solvents, maintaining reaction times under 30 minutes [8]. Storage stability is critical; the NHS ester must be stored at −20°C in desiccated conditions to prevent hydrolysis, with purity monitored via HPLC-MS [8] [10].
Industrial-scale production faces three hurdles:
Table 3: Industrial-Scale Production Challenges and Solutions
Challenge | Impact on Production | Mitigation Strategy | Scalability Outcome |
---|---|---|---|
Hydrophilic impurities | Purity 85–90% in initial batches | Gradient RP-HPLC with ion-pairing | Purity ≥98% at 500g scale |
NHS ester hydrolysis | 15–20% yield loss | Anhydrous synthesis; azeotropic drying | Hydrolysis <5% at pilot scale |
GMP compliance | 50% cost increase | Integrated QC (HPLC, NMR, MS) | Meets ISO 9001 standards |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3